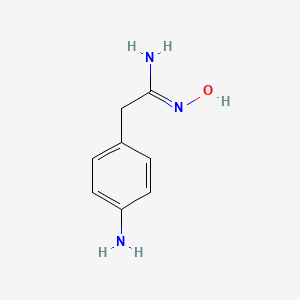

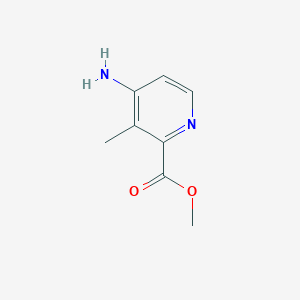

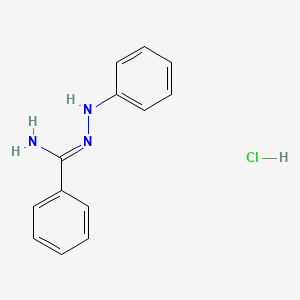

2-(4-aminophenyl)-N'-hydroxyethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Aminophenyl)-N'-hydroxyethanimidamide, commonly referred to as 2-AHE, is an organic compound with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 215-217 °C and is soluble in water. The compound was first synthesized in the 1950s and has since become a widely used reagent in organic synthesis. 2-AHE is most commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-AHE is a versatile reagent used in a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, proteins, and other biological molecules. Additionally, it is used in the synthesis of heterocyclic compounds and in the preparation of various dyes and pigments.

Mechanism of Action

2-AHE acts as a nucleophile, meaning it can react with electrophiles such as carbonyl compounds. This reaction is known as nucleophilic acyl substitution, and it is used in the synthesis of various compounds. The reaction occurs when the nucleophile attacks the electrophilic carbon atom in the carbonyl group, forming a bond between the two atoms.

Biochemical and Physiological Effects

2-AHE is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound and is not known to be harmful to humans or animals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-AHE in laboratory experiments is its low cost and availability. It is a relatively inexpensive reagent and is widely available in most chemical supply stores. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation.

However, one of the major limitations of using 2-AHE in laboratory experiments is its slow reaction rate. The reaction rate is significantly slower than other nucleophiles, making it unsuitable for some applications.

Future Directions

The use of 2-AHE in scientific research is likely to continue to expand in the future. Possible future directions include its use in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it may be used in the synthesis of peptides, proteins, and other biological molecules. Finally, it may be used in the synthesis of heterocyclic compounds and in the preparation of various dyes and pigments.

Synthesis Methods

2-AHE can be synthesized in a laboratory setting in a two-step process. The first step involves the reaction of 2-chloro-4-aminophenol with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces ethyl 2-hydroxyethanimidoyl chloride, which is then reacted with sodium hydroxide to form 2-AHE.

Properties

IUPAC Name |

2-(4-aminophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVTVQCXHGZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)